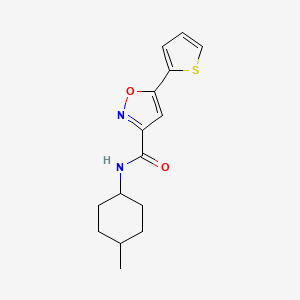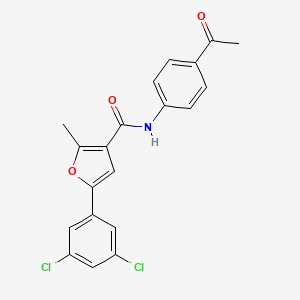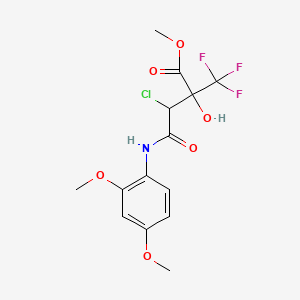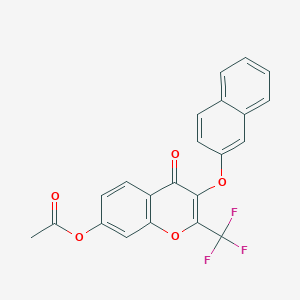
1-(2,5-Diethoxyphenyl)propane-1,2-dione
Übersicht
Beschreibung
1-(2,5-Diethoxyphenyl)propane-1,2-dione is an organic compound characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to a propane-1,2-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione typically involves the reaction of 2,5-diethoxybenzaldehyde with a suitable reagent to introduce the propane-1,2-dione moiety. One common method involves the use of a Claisen-Schmidt condensation reaction, where 2,5-diethoxybenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Diethoxyphenyl)propane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Diethoxyphenyl)propane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(2,5-Diethoxyphenyl)propane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of enzymes or alter metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpropane-1,2-dione: Similar in structure but lacks the ethoxy groups.
2,5-Dimethoxyphenylpropane-1,2-dione: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
1-(2,5-Diethoxyphenyl)propane-1,2-dione is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2,5-diethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQLESBAMUDILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(=O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B4789797.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4789800.png)

![[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate](/img/structure/B4789816.png)

![butyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B4789837.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(2-METHOXYPHENETHYL)UREA](/img/structure/B4789845.png)
![N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4789849.png)
![3-cyclopropyl-1-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4789853.png)
![2,2,2-trifluoro-N-(4-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4789859.png)

![3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4789879.png)


